3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid
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Overview
Description
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid is an organic compound with the molecular formula C14H13NO3. This compound is characterized by the presence of a formyl group, two methyl groups attached to a pyrrole ring, and a benzoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment to Benzoic Acid: The formylated pyrrole is then coupled with a benzoic acid derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(3-Carboxy-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid.
Reduction: 3-(3-Hydroxymethyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid: Lacks the additional methyl group on the benzoic acid ring.
2-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid: The position of the formyl group is different.
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-4-methyl-benzoic acid: The methyl group is located at a different position on the benzoic acid ring.
Uniqueness
3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(10(14)2)15(18)19/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCHZVZBSQAVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)O)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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